Cas no 898459-07-9 (N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide)

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide 化学的及び物理的性質
名前と識別子
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- Benzamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-(ethylsulfonyl)-
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide
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- インチ: 1S/C18H18N2O3S2/c1-2-25(22,23)16-10-6-4-8-13(16)17(21)20-18-14(11-19)12-7-3-5-9-15(12)24-18/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,20,21)
- InChIKey: DHVFOYFUONNOCK-UHFFFAOYSA-N
- ほほえんだ: C(NC1SC2CCCCC=2C=1C#N)(=O)C1=CC=CC=C1S(CC)(=O)=O
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2646-0573-30mg |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide |
898459-07-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2646-0573-1mg |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide |
898459-07-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2646-0573-3mg |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide |
898459-07-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2646-0573-4mg |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide |
898459-07-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2646-0573-5μmol |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide |
898459-07-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2646-0573-10μmol |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide |
898459-07-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2646-0573-100mg |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide |
898459-07-9 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2646-0573-20μmol |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide |
898459-07-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2646-0573-40mg |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide |
898459-07-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2646-0573-20mg |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide |
898459-07-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamideに関する追加情報
Professional Introduction to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide (CAS No. 898459-07-9)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide is a sophisticated organic compound with a molecular structure that has garnered significant attention in the field of pharmaceutical chemistry. This compound, identified by its CAS number 898459-07-9, represents a convergence of advanced synthetic methodologies and biological activity exploration. Its unique framework, incorporating both benzamide and tetrahydro-benzothiophene moieties, positions it as a promising candidate for further investigation in drug discovery and medicinal chemistry.
The benzamide functional group in this molecule is well-documented for its role in modulating biological pathways, particularly through interactions with protease enzymes and other critical targets. The presence of the ethanesulfonyl moiety further enhances its potential pharmacological properties by introducing a sulfonamide group, which is known for its ability to improve solubility and binding affinity. These features make N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide an intriguing subject for researchers seeking novel therapeutic agents.
In recent years, the pharmaceutical industry has seen a surge in the development of compounds that leverage complex heterocyclic structures to achieve higher efficacy and specificity. The tetrahydro-benzothiophene ring system in this compound is particularly noteworthy, as it has been associated with various bioactivities ranging from anti-inflammatory to antiviral effects. Studies have shown that derivatives of this scaffold can exhibit significant interactions with biological targets, making them valuable for developing new treatments for a range of diseases.
The cyano group at the 3-position of the tetrahydro-benzothiophene ring adds another layer of complexity to the molecule's behavior. This group can influence both the electronic properties and the metabolic stability of the compound, which are critical factors in drug design. Researchers have been exploring ways to optimize these properties to enhance the compound's bioavailability and reduce potential side effects. The combination of these structural elements suggests that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide could serve as a versatile platform for generating novel drug candidates.
Advances in computational chemistry have enabled more efficient screening of compounds like N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide for potential biological activity. Molecular modeling techniques can predict how this compound might interact with various targets in the body, providing insights into its potential therapeutic applications. These computational approaches are often combined with experimental validation to accelerate the drug discovery process. The integration of such methods has been instrumental in identifying promising candidates for further development.
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide represents a significant achievement in synthetic organic chemistry. The multi-step process involves strategic functional group transformations and precise control over reaction conditions to achieve the desired product. Innovations in synthetic methodologies have allowed chemists to construct complex molecules with greater efficiency and precision than ever before. This progress is crucial for expanding the chemical toolbox available to drug developers.
Ongoing research into N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide is focused on elucidating its mechanism of action and exploring its potential applications in medicine. Preclinical studies are underway to assess its efficacy and safety profile in various disease models. These studies aim to provide a solid foundation for future clinical trials and commercialization efforts. The results from these investigations will be critical in determining whether this compound can transition from laboratory research to practical medical use.
The broader impact of compounds like N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide extends beyond individual drug discovery efforts. They contribute to the advancement of chemical biology by providing new tools for studying biological processes at a molecular level. Understanding how these compounds interact with biological systems can lead to insights that inform the design of future drugs and therapeutic strategies. This interdisciplinary approach is essential for addressing complex medical challenges effectively.
In conclusion, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide (CAS No. 898459-07-9) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of functional groups and heterocyclic moieties positions it as a valuable candidate for further research and development. As our understanding of biological systems continues to grow and synthetic methodologies advance,this compound exemplifies the innovative spirit driving modern drug discovery efforts.
898459-07-9 (N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide) 関連製品
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